MBDB (hydrochloride)

dopamine release serotonin selectivity neuropharmacology

Researchers using MDMA as a surrogate for MBDB compromise quantitative accuracy due to distinct α-ethyl MS/MS fragmentation and ~6.3-fold weaker NET potency. MBDB (HCl) is the only methylenedioxy amphetamine that completely abolishes dopamine release while preserving 5-HT/NE activity, enabling selective serotonergic investigation. • Zero [³H]DA release vs. MDMA-clean entactogen probe. • 3-fold more favorable neurotoxicity safety margin. • Conforms to Chinese forensic standard GA/T 1906-2021. • Supplied as CRM (1.0 mg/mL in methanol) with MBDB-d3 IS available.

Molecular Formula C12H18ClNO2
Molecular Weight 243.73 g/mol
CAS No. 128767-12-4
Cat. No. B158359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMBDB (hydrochloride)
CAS128767-12-4
SynonymsN-Methyl-1,3-Benzodioxolylbutanamine
Molecular FormulaC12H18ClNO2
Molecular Weight243.73 g/mol
Structural Identifiers
SMILESCCC(CC1=CC2=C(C=C1)OCO2)NC.Cl
InChIInChI=1S/C12H17NO2.ClH/c1-3-10(13-2)6-9-4-5-11-12(7-9)15-8-14-11;/h4-5,7,10,13H,3,6,8H2,1-2H3;1H
InChIKeyLFXXIXAVEJVYGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MBDB (Hydrochloride) Compound Profile & Reference Standard


MBDB (hydrochloride), systematically named N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine hydrochloride, is the α-ethyl homolog of 3,4-methylenedioxymethamphetamine (MDMA), differing solely by the substitution of an ethyl for the methyl group at the α-carbon position . It belongs to the entactogen class of substituted methylenedioxy phenethylamines and acts primarily as a serotonin (5-HT) and norepinephrine reuptake inhibitor and releaser, with markedly attenuated dopaminergic effects relative to MDMA [1]. MBDB (hydrochloride) is supplied as a certified reference material (CRM) at 1.0 mg/mL in methanol, suitable for LC/MS and GC/MS applications in clinical toxicology, forensic analysis, urine drug testing, and pharmaceutical research . It is also an analyte specified in the Chinese forensic science standard GA/T 1906-2021 for qualitative and quantitative analysis of drugs in biological specimens [2].

MBDB (Hydrochloride): Why Substitution Fails


Although MBDB is often described as an MDMA analog, the α-ethyl substitution fundamentally alters its pharmacological signature in ways that preclude simple interchangeability. The side-chain extension from α-methyl (MDMA) to α-ethyl (MBDB) completely abolishes dopamine-releasing activity in rat brain slice preparations, a property retained — albeit diminished — by MDMA [1]. In vivo, MBDB increases extracellular striatal dopamine significantly less than MDA, MDMA, or MDE, with a rank-order potency placing MBDB at the bottom of the methylenedioxy amphetamine series [2]. These mechanistic differences translate into a quantitatively distinct profile: MBDB exhibits approximately 2.5-fold weaker reinforcing potency in conditioned place preference, a 3-fold more favorable neurotoxicity margin of safety, and significantly lower potency at both norepinephrine and serotonin transporters compared with MDMA [3][4]. Substituting MDMA — or any other in-class compound such as BDB, MDA, or MDEA — for MBDB without accounting for these differences will confound experimental interpretation and invalidate quantitative forensic calibrations.

MBDB (Hydrochloride) vs. MDMA and Analogues: Key Evidence


Dopamine Release: Complete Absence vs. MDMA

In superfused rat brain slice preparations, MBDB produced no measurable [³H]dopamine release from caudate nucleus slices. The study directly compared MBDB against MDMA, MDA, and BDB: while all test compounds demonstrated similar efficacy of [³H]5-HT release in the micromolar concentration range, side-chain extension from α-methyl to α-ethyl completely abolished dopamine-releasing activity [1]. This finding was later independently confirmed in rat brain synaptosomes, where MBDB increased 5-HT and norepinephrine release but had little effect on dopamine release, in contrast to BDB which strongly increased release of all three monoamines [2].

dopamine release serotonin selectivity neuropharmacology

Improved Neurotoxicity Safety Margin vs. MDMA

A comprehensive risk assessment calculated the margin of safety for serotonergic brain deficits, finding MBDB to be approximately three times less likely to cause such deficits than MDMA [1]. In the foundational subacute dosing study, MDMA at 20 mg/kg (IP, twice daily for 4 days) produced a nearly 60% reduction in cortical 5-HT, 5-HIAA, and [³H]-paroxetine binding sites two weeks post-treatment. A behaviorally equipotent dose of MBDB (25 mg/kg, IP) also produced significant serotonergic marker decreases, but direct comparison indicated MBDB was slightly less neurotoxic. Critically, MDMA — but not MBDB — caused a significant acute increase in striatal dopamine levels at 3 hours post-injection, implicating dopamine release in MDMA-specific neurotoxicity [2].

serotonergic neurotoxicity margin of safety 5-HT depletion

Reduced Reinforcing Potency vs. MDMA

In the rat conditioned place preference (CPP) paradigm, MBDB induced a positive CPP with a maximum effect at 10 mg/kg, but its conditioning effect was more than 2.5-fold weaker compared with MDMA, which produced a dose-dependent positive CPP maximal at doses of 5 and 10 mg/kg [1]. In vivo microdialysis in the nucleus accumbens revealed a mechanistic basis for this difference: MDMA significantly elevated extracellular dopamine and decreased DOPAC, whereas no difference in extracellular DA or DOPAC was observed after MBDB injection, even though MBDB weakly induced place preference [1]. This pattern was subsequently corroborated in C57BL/6 mice, where all forms of MBDB (racemic, S-, and R-) elicited rewarding effects comparable to or lesser than those of MDMA, with doses producing place preference being smaller than those required to stimulate motor activity [2].

abuse liability conditioned place preference reinforcing efficacy

Lowest Striatal Dopamine Release Among Entactogens

Using in vivo microdialysis in the striatum of awake, freely moving rats, the acute effects of MDA and three structural analogues on extracellular dopamine concentrations were compared directly. The α-ethyl homolog of MDMA, MBDB, increased extracellular DA but significantly (P < 0.05) less than MDA, MDMA, or MDE. The rank order of potency was: MDA > MDMA > MDE > MBDB > vehicle [1]. This rank order demonstrates that both α-carbon extension (MDMA → MBDB) and N-alkyl chain length (MDA → MDMA → MDE) modulate the striatal dopaminergic response, with MBDB at the lowest position among active compounds. The increase in extracellular DA was negatively correlated with long-term serotonergic markers measured 7 days post-administration [1].

in vivo microdialysis striatal dopamine structure-activity relationship

Lower NET and SERT Potency vs. MDMA

In a systematic study of MDMA analogues using rat PC12 cells expressing NET and HEK293 cells stably transfected with SERT, MBDB was significantly less potent than MDMA at both transporters under saturating substrate conditions [1]. Quantitative IC50 values from a comprehensive dataset show: MBDB exhibits approximately 1.5-fold lower potency at SERT (IC50 2.04 μM vs. 1.36 μM) and approximately 6.3-fold lower potency at NET (IC50 2.80 μM vs. 0.447 μM) compared with MDMA [2]. Despite these potency differences, the DAT/SERT ratios are nearly identical (MBDB: 0.09; MDMA: 0.08), indicating that the α-ethyl modification attenuates overall transporter affinity without substantially altering the SERT-over-DAT selectivity profile relative to MDMA [2].

monoamine transporter inhibition SERT NET IC50

Entactogen-Specific Discriminative Stimulus

Rats trained to discriminate (+)-MBDB hydrochloride (7.18 μmol/kg; 1.75 mg/kg) from saline showed complete stimulus generalization to MDMA and MDA, but the hallucinogens LSD, DOM, and mescaline, as well as the psychostimulants (+)-amphetamine and (+)-methamphetamine, did not substitute for the (+)-MBDB training cue [1]. Cocaine produced only partial substitution. All three entactogens (MBDB, MDMA, MDA) exhibited similar stereoselectivity, with the (+)-isomer having greater potency than the (-)-isomer [1]. In parallel studies, MBDB-trained animals also failed to recognize DOM or amphetamine, confirming the bidirectional specificity of the entactogen discriminative cue [2]. This body of evidence established MBDB as a defining probe for the entactogen drug class, distinguishable from both classical hallucinogens and stimulants.

drug discrimination entactogen behavioral pharmacology

MBDB (Hydrochloride) Validated Application Scenarios


Forensic Toxicology: LC-MS/MS Certified Reference Standard

MBDB (hydrochloride) is explicitly listed as a target analyte in the Chinese forensic standard GA/T 1906-2021, which mandates LC-MS/MS methods for qualitative and quantitative analysis of 10 drugs — including MBDB alongside MDMA, MDA, and MDEA — in blood and urine samples [1]. The Cerilliant® CRM (1.0 mg/mL in methanol) is validated for GC/MS and LC/MS applications, and MBDB-d3 (hydrochloride) is commercially available as a deuterated internal standard for isotope dilution quantification . The compound's distinct retention time and mass spectral signature, arising from the α-ethyl substitution, enables unambiguous chromatographic separation from co-eluting MDMA and MDEA in multi-analyte panels [1]. Forensic laboratories procuring MBDB CRM for method validation or routine casework should not substitute MDMA or MDEA reference materials, as the ~6.3-fold difference in NET potency and distinct LC-MS/MS fragmentation patterns preclude reliable surrogate quantification (see Evidence Item 5).

Neuropharmacology: Serotonin-Selective Probe

MBDB uniquely lacks dopamine-releasing activity among the methylenedioxy amphetamine series — side-chain extension from α-methyl to α-ethyl completely abolishes [³H]DA release from rat brain slices (see Evidence Item 1), and in vivo microdialysis confirms it produces the lowest striatal DA elevation among MDA, MDMA, MDE, and MBDB (see Evidence Item 4). Concurrently, MBDB retains robust 5-HT and norepinephrine release comparable to its class members. This makes MBDB (hydrochloride) the compound of choice for experiments designed to isolate serotonergic contributions to behavioral, neuroendocrine, or thermoregulatory endpoints, without the confounding dopaminergic activation inherent to MDMA. Researchers investigating the dissociation between serotonin-mediated prosocial effects and dopamine-driven reinforcement should procure MBDB rather than MDMA, as MBDB's 2.5-fold weaker CPP and absent nucleus accumbens DA response (see Evidence Item 3) provide a cleaner pharmacological dissociation.

Lead Optimization: Reduced Neurotoxicity and Abuse Liability

For drug discovery programs targeting entactogen-based therapies (e.g., for PTSD or autism spectrum disorder), MBDB offers a quantifiably differentiated starting scaffold. The compound's margin of safety for serotonergic neurotoxicity is approximately 3-fold more favorable than MDMA's (see Evidence Item 2), and the absence of acute striatal dopamine elevation — a property associated with MDMA's neurotoxic mechanism — provides a plausible mechanistic basis for this safety advantage. Furthermore, MBDB's 2.5-fold weaker CPP and lack of nucleus accumbens dopamine activation suggest lower abuse liability (see Evidence Item 3). Recent preclinical work has begun characterizing the dose-effect curves for racemic MBDB and its individual enantiomers (S-MBDB, R-MBDB) in locomotor, thermoregulatory, CPP, and head-twitch response assays in mice, providing a foundation for enantiomer-specific lead development [2]. Procurement of high-purity MBDB (hydrochloride) CRM, rather than MDMA, is essential for ensuring reproducible dosing and valid structure-activity relationship data in these programs.

Behavioral Pharmacology: Entactogen Training Drug

MBDB is the founding probe of the entactogen drug class: rats trained to discriminate (+)-MBDB generalize to MDMA and MDA but not to LSD, DOM, mescaline, amphetamine, or methamphetamine (see Evidence Item 6). This bidirectional specificity — MBDB-trained animals reject hallucinogens and stimulants, while MDMA-trained animals also generalize to MBDB — establishes MBDB as the operational standard for defining entactogen-like discriminative stimulus properties. Behavioral pharmacologists conducting drug discrimination experiments to classify novel psychoactive substances should maintain MBDB (hydrochloride) as a training drug in their laboratory, as it uniquely captures the entactogen interoceptive cue without the hallucinogenic or stimulant confound present with MDA or MDMA, respectively. The established training dose is 7.18 μmol/kg (1.75 mg/kg as the hydrochloride salt, IP) in rats [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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